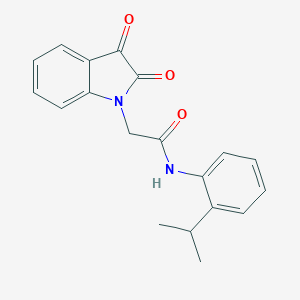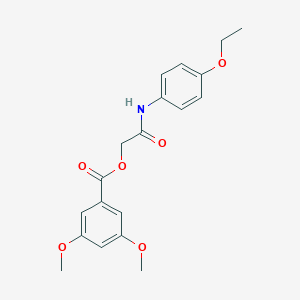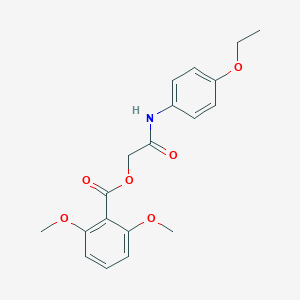
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound is known to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in suppressing the immune system. IDO is overexpressed in many types of cancer, and its inhibition has been shown to enhance the anti-tumor immune response.
Mécanisme D'action
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide works by inhibiting the enzyme this compound. This compound is overexpressed in many types of cancer and is known to suppress the immune system by degrading tryptophan, an essential amino acid required for T cell proliferation. By inhibiting this compound, the immune system is no longer suppressed, and T cells can mount a more robust anti-tumor response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitors, including this compound, have been extensively studied in preclinical models. These inhibitors have been shown to increase the levels of tryptophan and kynurenine in the tumor microenvironment, indicating that this compound inhibition is occurring. Additionally, this compound inhibitors have been shown to enhance the infiltration of T cells into the tumor microenvironment and increase the production of cytokines, such as interferon-gamma, which are critical for anti-tumor immunity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors, including this compound, in lab experiments has several advantages. These inhibitors are highly specific for this compound and have been optimized for research purposes, allowing for accurate and reproducible results. Additionally, this compound inhibitors have been extensively studied in preclinical models and have demonstrated promising results in clinical trials. However, there are also limitations to using this compound inhibitors in lab experiments. These inhibitors are not suitable for all types of cancer and may have varying efficacy depending on the tumor microenvironment. Additionally, the optimal dosing and administration of this compound inhibitors are still being studied.
Orientations Futures
There are several future directions for 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors, including this compound. One area of research is the development of combination therapies that include this compound inhibitors and other cancer therapies, such as immune checkpoint inhibitors. Additionally, researchers are studying the use of this compound inhibitors in combination with other immunomodulatory agents, such as toll-like receptor agonists, to enhance the anti-tumor immune response. Finally, researchers are also studying the use of this compound inhibitors in other diseases, such as autoimmune disorders, where this compound plays a role in immune suppression.
Méthodes De Synthèse
The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide involves the reaction of 2-isopropylbenzaldehyde with 2,3-dioxoindoline-1-acetic acid to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the final product. This synthesis method has been optimized to produce high yields of pure compound suitable for research purposes.
Applications De Recherche Scientifique
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors, including this compound, have been extensively studied for their potential use in cancer immunotherapy. This compound plays a critical role in suppressing the immune system by degrading tryptophan, an essential amino acid required for T cell proliferation. By inhibiting this compound, the immune system is no longer suppressed, and T cells can mount a more robust anti-tumor response. This compound inhibitors have been shown to enhance the efficacy of existing cancer therapies, such as chemotherapy and radiation, and have also demonstrated promising results in clinical trials as a standalone therapy.
Propriétés
Formule moléculaire |
C19H18N2O3 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-(2,3-dioxoindol-1-yl)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-12(2)13-7-3-5-9-15(13)20-17(22)11-21-16-10-6-4-8-14(16)18(23)19(21)24/h3-10,12H,11H2,1-2H3,(H,20,22) |
Clé InChI |
QCVDPSLSQWVFEK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate](/img/structure/B284448.png)
![2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B284449.png)
![2-(4-Methoxyanilino)-2-oxoethyl [(3,4,5-trimethoxybenzoyl)amino]acetate](/img/structure/B284452.png)
![5-(4-bromophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284454.png)
![5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284455.png)
![N-benzyl-2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284456.png)
![2-(4-Ethoxyanilino)-2-oxoethyl [(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B284459.png)


![2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284464.png)
![N-(4-ethoxyphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B284465.png)
![2-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B284467.png)
![2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B284468.png)
![N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide](/img/structure/B284469.png)
